![molecular formula C26H31N5O5S B2901443 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688054-97-9](/img/structure/B2901443.png)
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a useful research compound. Its molecular formula is C26H31N5O5S and its molecular weight is 525.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . Another compound with a similar structure has been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors .
Mode of Action
It’s suggested that the compound interacts with its targets, possibly leading to significant antibacterial and antifungal activity . Another similar compound has been reported to induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking .
Biochemical Pathways
Similar compounds have been reported to exhibit significant activity against various organisms, suggesting that they may affect multiple biochemical pathways .
Result of Action
A similar compound has been reported to exhibit significant cell viability inhibition and apoptotic induction in a bph-1 cell line .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, compounds containing the (4-methoxyphenyl)piperazine moiety have been reported as potent acetylcholinesterase inhibitors . This suggests that N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide may also interact with enzymes in the cholinergic system.
Cellular Effects
Similar compounds have been shown to have significant effects on cell function . For example, a piperazine-derived α1D/1A antagonist has been shown to induce apoptosis in benign prostatic hyperplasia cells .
Molecular Mechanism
Similar compounds have been shown to bind to specific receptors with high affinity . For example, indole derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-34-19-5-3-18(4-6-19)30-13-11-29(12-14-30)9-2-8-27-24(32)7-10-31-25(33)20-15-22-23(36-17-35-22)16-21(20)28-26(31)37/h3-6,15-16,20H,2,7-14,17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHQQMXVQZCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2901360.png)
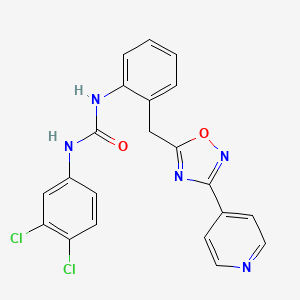
![N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2901367.png)
![8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2901368.png)

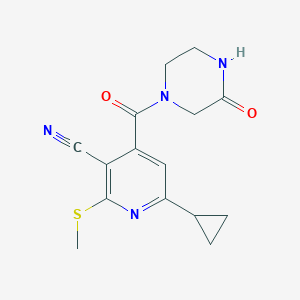
![3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2901371.png)
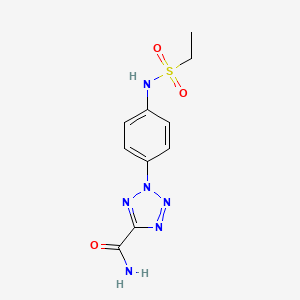
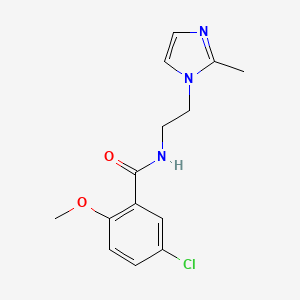
![5-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2901375.png)
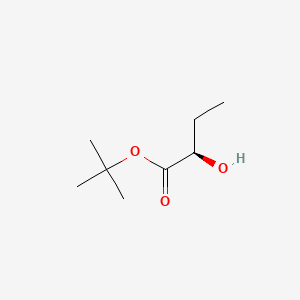

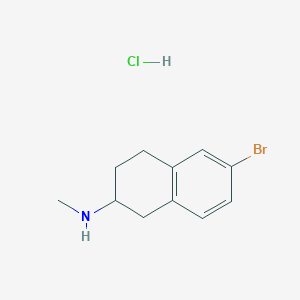
![(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid](/img/structure/B2901381.png)
